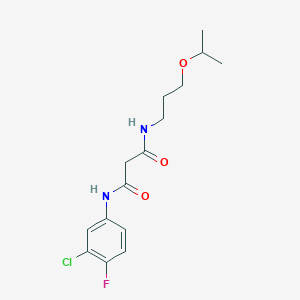![molecular formula C23H25N3O4S B3795711 4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B3795711.png)
4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide
Overview
Description
4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline-6-carbonyl intermediate. This intermediate is then reacted with piperidine and subsequently with benzenesulfonamide under controlled conditions. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various piperidine-based compounds .
Scientific Research Applications
4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to its targets, while the benzenesulfonamide group can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also feature a heterocyclic ring and are known for their diverse biological activities.
Quinolinyl-pyrazoles: These compounds share the quinoline moiety and have similar pharmacological properties.
Uniqueness
What sets 4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-N-[[1-(quinoline-6-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-30-20-7-9-21(10-8-20)31(28,29)25-15-17-4-3-13-26(16-17)23(27)19-6-11-22-18(14-19)5-2-12-24-22/h2,5-12,14,17,25H,3-4,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYICLTKBVTZOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(allyloxy)benzyl]-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3795657.png)
![5-{3-[1-(2-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B3795659.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B3795665.png)
![5-[(3-hydroxy-1-piperidinyl)methyl]-N-[2-(5-methyl-2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3795669.png)
![N-(2-fluoro-5-methylphenyl)-2-[(pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amino]acetamide](/img/structure/B3795676.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanamide](/img/structure/B3795680.png)

![2-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B3795695.png)
![3-(3-{3-[2-(dimethylamino)-5,6-dimethyl-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-1-propanol](/img/structure/B3795699.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B3795703.png)

![(3S*,4S*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(4-fluorophenyl)piperidin-3-ol](/img/structure/B3795719.png)
![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3795721.png)
